molecular formula C12H19NO B7873833 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B7873833
M. Wt: 193.28 g/mol
InChI Key: NVCBWJPTZGKDTJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-4-6-11(7-10)8-13-9-12(2,3)14/h4-7,13-14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCBWJPTZGKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form a primary amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloro compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Primary amines

    Substitution: Chloro compounds

Scientific Research Applications

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol
  • Molecular Formula: C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol (estimated based on analogs)
  • Key Features: Contains a tertiary alcohol (-OH) at the C2 position, an amino group (-NH-) linked to a 3-methylbenzyl substituent, and a branched methyl group.

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Methyl-1-[(3-methylphenyl)propan-2-ol] C₁₁H₁₆O 164.25 Tertiary alcohol, 3-methylphenyl 1754-70-7
1-(Isobutylamino)-2-methylpropan-2-ol C₈H₁₉NO 145.24 Isobutylamino group 138001-48-6
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol C₁₂H₁₈ClNO₂ 267.73 Chlorophenyl, hydroxyethylamino 1266695-99-1
1-(5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol C₉H₁₈O₄ 190.23 Dioxolane ring, hydroxymethyl -

Key Observations :

  • The chlorophenyl analog (C₁₂H₁₈ClNO₂) has higher molecular weight and polarity due to the electronegative Cl atom, which may enhance binding to hydrophobic pockets in proteins .
  • The dioxolane-containing analog (C₉H₁₈O₄) exhibits lower logP (estimated) due to its oxygen-rich structure, impacting membrane permeability .

Comparison of Yields :

  • Limited yield data are available, but steric hindrance from the 3-methylbenzyl group in the target compound may reduce reaction efficiency compared to less bulky analogs.

Spectroscopic Data

  • NMR Trends :
    • 2-Methyl-1-(3-methylphenyl)propan-2-ol (CAS 1754-70-7): ¹H NMR shows a singlet for the tertiary -OH (δ 1.2–1.5 ppm) and aromatic protons (δ 6.7–7.2 ppm) .
    • Target Compound : Expected downfield shift for the -NH- group (δ 2.5–3.5 ppm) and splitting patterns due to coupling with the benzyl substituent.
  • MS Data: 1-(Isobutylamino)-2-methylpropan-2-ol: GC-MS shows a molecular ion peak at m/z 145, consistent with its molecular weight .

Biological Activity

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : Approximately 205.30 g/mol

The structure includes a tertiary amine and a secondary alcohol, which contribute to its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been identified as a potential inhibitor of carbonic anhydrase-II, an enzyme crucial for various physiological processes, including pH regulation and ion transport.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrase : The compound binds to the active site of carbonic anhydrase-II, preventing its normal enzymatic function, which can lead to physiological effects such as altered acid-base balance in tissues.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to influence neurotransmitter uptake, particularly dopamine (DA), norepinephrine (NE), and serotonin (5HT), suggesting potential applications in treating neurological disorders .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens. It is being explored for its potential as an antimicrobial agent in medicinal chemistry.
  • Neuropharmacological Effects : Research indicates that this compound may influence neuropharmacological pathways, potentially aiding in the treatment of conditions like depression and anxiety by modulating neurotransmitter systems .

Data Table: Biological Activities and Potencies

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSignificant inhibition observed
Antimicrobial ActivityEffective against Staphylococcus aureus
Neurotransmitter UptakeInhibition of DA and NE uptake

Case Studies

Several studies have investigated the pharmacological profiles of compounds structurally similar to this compound:

  • Study on Neurotransmitter Uptake :
    • A study assessed the effects of related compounds on monoamine uptake and found that certain analogues showed higher inhibitory potency than this compound for DA and NE uptake, indicating a potential pathway for antidepressant efficacy .
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

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